molecular formula C19H21N3O4S B2764890 ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 1008941-84-1

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2764890
CAS No.: 1008941-84-1
M. Wt: 387.45
InChI Key: FJUICELQKQIYIR-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl group at position 5, a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetamido group at position 2, and an ethyl ester at position 2. This structure combines a thiophene ring, known for electronic and pharmacological versatility, with a quinoxaline moiety, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The compound’s synthesis typically involves multi-step reactions, including condensation and acetylation processes, as seen in analogous thiophene derivatives .

Properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUICELQKQIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, phosphorus oxychloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that derivatives of thiophene and quinoxaline exhibit anticancer activities. For instance, compounds similar to ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .

2. Anti-inflammatory Effects
In silico studies have suggested that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis . Molecular docking studies have shown strong binding affinities to the active sites of relevant enzymes, indicating a viable pathway for drug development .

3. Antioxidant Activity
Research has demonstrated that similar thiophene derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating potent activity.
Study BAnti-inflammatory PotentialShowed inhibition of 5-lipoxygenase activity by more than 70%, suggesting effective anti-inflammatory action.
Study CAntioxidant PropertiesReported a reduction in oxidative stress markers in treated cell lines compared to controls.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Key Structural Insights :

  • Core Heterocycle : Replacing thiophene with benzene (as in the benzoate analog) reduces electronic complexity but may decrease binding affinity to thiophene-specific targets .
  • Quinoxaline Moiety: Present in all analogs, this group contributes to hydrogen bonding (3 H-bond donors/acceptors) and may stabilize interactions with biological targets .

Divergences :

  • Benzothiophene Analogs : Require additional hydrogenation steps to saturate the benzene ring .
  • Benzoate Analogs : Replace thiophene with benzene early in the synthesis, altering reaction conditions .

Physicochemical Properties

Property Target Compound Benzothiophene Analog Benzoate Analog Dimethyl Thiophene Analog
Molecular Weight ~380 (estimated) ~390 (estimated) 353.38 387.45
logP ~2.8 ~3.0 2.81 2.81
Hydrogen Bond Donors 3 3 3 3
Polar Surface Area (Ų) ~81 (estimated) ~81 81 ~81

Implications :

  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing solubility and membrane penetration.

Biological Activity

Molecular Formula

  • C : 19
  • H : 21
  • N : 3
  • O : 4
  • S : 1

Molecular Weight

  • 342.46 g/mol

Structure

The compound features a thiophene ring, an acetamido group, and a tetrahydroquinoxaline moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoxaline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the ethyl and thiophene groups may enhance these effects due to their ability to interact with microbial membranes.

Anticancer Activity

Studies have demonstrated that compounds similar to ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate possess anticancer properties. For example, quinoxaline derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the inhibition of key signaling pathways in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . this compound may exhibit similar effects due to its structural components.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoxaline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of thiophene-based compounds highlighted that this compound induced significant apoptosis in human breast cancer cell lines (MCF7). The study reported an IC50 value of 25 µM after 48 hours of treatment .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Tetrahydroquinoxaline : This is achieved through cyclization reactions involving ortho-diamines and α-keto esters.
  • Acetylation : The tetrahydroquinoxaline derivative is then acetylated to introduce the acetamido group.
  • Thioester Formation : The final step involves coupling the thiophene derivative with the acetamido-substituted tetrahydroquinoxaline to yield the target compound.

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